3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide
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Overview
Description
The compound “3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide” is likely an organic compound that contains a benzamide group (a benzene ring attached to a carboxamide group) and a bromine atom attached to the benzene ring . It also appears to have a hydroxy group and a methylthio group attached to a butyl group .
Molecular Structure Analysis
Based on its name, this compound likely has a complex structure with multiple functional groups. The benzamide group likely contributes to the compound’s polarity, while the bromine atom likely affects its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The benzamide group, the bromine atom, and the hydroxy and methylthio groups in this compound likely contribute to its properties .Scientific Research Applications
Synthesis and Chemical Properties
Research on bromo-benzamide derivatives often focuses on their synthesis and chemical properties. For example, studies have developed practical methods for synthesizing orally active CCR5 antagonists, involving bromo-benzamide intermediates, highlighting their potential in pharmaceutical applications (Ikemoto et al., 2005). These methods include the Suzuki−Miyaura reaction and demonstrate the versatility of bromo-benzamide compounds in synthesizing complex molecules.
Biological Activity
Bromo-benzamide derivatives have been studied for their biological activities, including antimicrobial and antipathogenic properties. For instance, thiourea derivatives of bromo-benzamides exhibit significant anti-pathogenic activity against bacteria known for biofilm formation, suggesting their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antidopaminergic Effects
Certain bromo-benzamide compounds have been synthesized and evaluated for their antidopaminergic properties, indicating their relevance in the development of antipsychotic medications. The study of these compounds involves analyzing their affinity for dopamine receptors and their behavioral effects in models, underscoring the potential of bromo-benzamide derivatives in therapeutic applications (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Enzyme Inhibition
Research on bromophenol derivatives, which are structurally related to bromo-benzamides, has shown their potential as enzyme inhibitors, offering insights into the design of potent inhibitors against specific enzymes. These compounds have been tested against carbonic anhydrase and cholinesterase enzymes, providing a foundation for the development of drugs targeting these enzymes (Bayrak, Taslimi, Karaman, Gulcin, & Menzek, 2019).
Coordination Chemistry
Studies on the coordination chemistry of bromo-benzamide derivatives with metal ions highlight their potential in creating novel metal complexes with unique properties. These complexes have been characterized and evaluated for various applications, including their potential biological activities (Binzet, Külcü, Flörke, & Arslan, 2009).
Mechanism of Action
Target of Action
A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase abundant in brain tissue .
Mode of Action
It’s worth noting that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the formation of radicals and the substitution or addition of groups, which can alter the compound’s interaction with its target.
Safety and Hazards
Properties
IUPAC Name |
3-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-13(17,6-7-18-2)9-15-12(16)10-4-3-5-11(14)8-10/h3-5,8,17H,6-7,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGNXRVABSIQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC(=CC=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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